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Compound of Interest

Compound Name: 4-Oxocyclopent-2-en-1-yl acetate

Cat. No.: B1595373

An In-depth Technical Guide to 4-Oxocyclopent-2-en-1-yl Acetate: Properties, Synthesis, and
Applications

Executive Summary

4-Oxocyclopent-2-en-1-yl acetate is a versatile bifunctional molecule that serves as a
valuable chiral building block in modern organic synthesis. Its rigid cyclopentenone core,
adorned with an enone system, a ketone, and a chiral acetate-bearing center, offers a
confluence of reactive sites. This guide provides a comprehensive overview of its chemical
properties, stereoselective synthesis, and characteristic reactivity. We will delve into the
mechanistic underpinnings of its utility, present detailed experimental protocols, and explore its
application in the synthesis of complex molecular targets, particularly for drug discovery and
development professionals.

Physicochemical and Spectroscopic Profile

The core structure of 4-Oxocyclopent-2-en-1-yl acetate is a five-membered ring containing a
ketone and a carbon-carbon double bond in conjugation (an enone system), with an acetate
group on the allylic carbon. The presence of a stereocenter at the C1 position means the
molecule can exist as (R) and (S) enantiomers, which is critical for its application in asymmetric
synthesis.[1]

Core Chemical Attributes
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A summary of the fundamental chemical properties is presented below.

Property Value Source

(4-oxocyclopent-2-en-1-yl)

IUPAC Name PubChem|[2]
acetate

Molecular Formula C7HsOs PubChem][2]

Molecular Weight 140.14 g/mol PubChem[1][2]

Canonical SMILES CC(=0)0OC1cCC(=0)C=C1 PubChem|[2]
YNCKAQVPQJIWLJIW-

InChlKey PubChem|[2]

UHFFFAOYSA-N

CAS Number 768-48-9 (racemic) PubChem][2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 4-Oxocyclopent-2-en-1-yl
acetate. While specific spectra for the parent compound are indexed, detailed interpretation
relies on understanding the characteristic signals for its functional groups.
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Spectroscopy Type Key Features and Expected Signals

Signals expected for vinyl protons (6 ~6.0-7.5

ppm), the proton on the acetate-bearing carbon

0 ~5.0-5.5 ppm), methylene protons adjacent to
H NMR ( ppm) ylene p j

the ketone, and the methyl protons of the

acetate group (6 ~2.0 ppm). Spectral data for

related chiral variants are available.[3]

Carbonyl signals for the ketone (& ~200-210

ppm) and ester (& ~170 ppm). Olefinic carbons
13C NMR (& ~130-160 ppm), the carbon bearing the

acetate (6 ~70-80 ppm), and the acetate methyl

carbon (0 ~21 ppm) are also characteristic.

Strong absorption bands are expected for the
C=0 stretch of the conjugated ketone (~1715

Infrared (IR) cm~1), the C=0 stretch of the ester (~1740
cm~1), and the C=C stretch of the alkene (~1650
cm™1).[2]

The molecular ion peak (M*) would be observed

at m/z 140. The fragmentation pattern would
Mass Spectrometry (MS) likely show losses of the acetyl group (CHsCO)

or ketene (CH2=C=0). GC-MS data is available

in spectral databases.[2]

Enantiospecific Synthesis Strategy

The synthesis of enantiomerically pure 4-substituted cyclopentenones is of paramount
importance for their use in drug development. An effective strategy involves the
desymmetrization of a prochiral precursor, followed by key functional group manipulations. The
following workflow outlines an enantiodivergent synthesis that can be adapted to produce
either enantiomer from a common starting material.[4]

Synthetic Workflow Diagram

The diagram below illustrates a generalized pathway for producing a chiral 4-substituted
cyclopentenone, a core component of the target molecule.
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Step 1: Precursor Synthesis

cis-3,5-Diacetoxy-1-cyclopentene

Enzymatic
Desymmetrization

Novozym-435®
(Lipase)

(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate

Step 2: Oxidation

Dess-Martin
Periodinane

(R)-4-Oxocyclopent-2-en-1-yl acetate

Click to download full resolution via product page

Caption: Enantioselective synthesis workflow.
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Protocol: Synthesis of (R)-4-Oxocyclopent-2-en-1-yl
Acetate

This protocol is adapted from established methodologies for the synthesis of chiral
cyclopentenones.[4][5]

Step 1: Enzymatic Desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene

o Rationale: This step leverages the stereoselectivity of an enzyme (lipase) to selectively
hydrolyze one of the two acetate groups on a symmetric precursor, generating a chiral
mono-hydroxy mono-acetate with high enantiomeric excess.[5]

e Procedure:

[¢]

Suspend cis-3,5-diacetoxy-1-cyclopentene (1.0 equiv.) in methyl tert-butyl ether (MTBE).

o Add Novozym-435® (immobilized lipase B from Candida antarctica) and methanol (1.5
equiv.).

o Stir the suspension at a controlled temperature (e.g., 5°C) and monitor the reaction by
TLC or GC until ~50% conversion is reached.

o Filter off the enzyme (which can be recycled) and remove the solvent under reduced
pressure.

o Purify the residue by flash column chromatography on silica gel to isolate (1R,4S)-4-
hydroxycyclopent-2-en-1-yl acetate.

Step 2: Oxidation to (R)-4-Oxocyclopent-2-en-1-yl Acetate

» Rationale: The secondary alcohol must be oxidized to a ketone. Dess-Martin periodinane
(DMP) is an excellent choice for this transformation as it operates under mild, neutral
conditions, minimizing the risk of side reactions like epimerization or elimination that can
occur with harsher, more acidic, or basic oxidants.[4]

e Procedure:
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Dissolve the chiral alcohol from Step 1 (1.0 equiv.) in dry dichloromethane (DCM) under an

[e]

inert atmosphere (e.g., nitrogen or argon).

o Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature. The reaction
is often mildly exothermic.

o Stir the mixture for 1-3 hours, monitoring by TLC for the disappearance of the starting
material.

o Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs) and sodium thiosulfate (NazS203). Stir vigorously until the layers
are clear.

o Separate the organic layer, and extract the aqueous layer with DCM.

o Combine the organic layers, dry over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate in vacuo.

o Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl
acetate gradient) to yield the final product, (R)-4-oxocyclopent-2-en-1-yl acetate.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 4-oxocyclopent-2-en-1-yl acetate stems from the distinct reactivity of
its three functional groups. The interplay between the enone, ketone, and ester allows for a
wide array of sequential and selective transformations.

Reactivity Map
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Enone System (C2-C3-C4)

Michael Addition
(1,4-Conjugate Addition)

Soft Nucleophiles

(e.g., R2CuLi)
Diels-Alder
(Diene Reaction)
Dienes
Ketone (C4)
R?S,L;C,,'"h?a’ég.i'}ts Reduction to Alcohol

4-Oxocyclopent-2-en-1-yl Hard Nucleophiles

Acetate _ _
(9. RMgBD Nucleophilic Addition
Base/Acid/Enzyme (e.g., Grignard)
Acetate Ester (C1)
Pd(0) catalyst +
Nucleophile
Hydrolysis to Alcohol
Tsuji-Trost

(Allylic Alkylation)

Click to download full resolution via product page
Caption: Key reaction pathways for the title compound.

e Enone System: The conjugated system is highly electrophilic. The C2 carbon is susceptible
to 1,4-conjugate addition (Michael addition) by soft nucleophiles like cuprates or enolates.
The double bond can also act as a dienophile in Diels-Alder reactions.

o Ketone Carbonyl: The C4 carbonyl group can be selectively reduced to a hydroxyl group
using hydride reagents (e.g., NaBHa4), often with high diastereoselectivity influenced by the
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existing stereocenter at C1. It is also a target for 1,2-addition by hard nucleophiles like
Grignard or organolithium reagents.

 Allylic Acetate: The acetate group can be hydrolyzed under acidic, basic, or enzymatic
conditions to unmask the corresponding alcohol.[4] More significantly, it can function as a
leaving group in transition-metal-catalyzed reactions, such as the Palladium(0)-catalyzed
Tsuji-Trost allylic alkylation, enabling the introduction of a wide range of nucleophiles at the
C1 position.

Applications in Drug Discovery and Synthesis

The chiral cyclopentenone framework is a core structural motif in numerous biologically active
molecules, most notably the prostaglandins and their analogues. 4-Oxocyclopent-2-en-1-yl
acetate and its derivatives are therefore critical intermediates in pharmaceutical research.

o Prostaglandin Analogues: The enone structure is a direct precursor to the cyclopentane ring
of prostaglandins, which are potent signaling molecules involved in inflammation, pain, and
blood pressure regulation. Synthetic analogues are used to treat conditions like glaucoma
and ulcers. The synthesis of prostaglandin A12,14-15-deoxy-PGJ2 analogues highlights the
utility of this scaffold.[4]

» Antiviral and Anticancer Agents: The cyclopentenyl moiety is found in various carbocyclic
nucleoside analogues with significant antiviral activity (e.g., against HIV and hepatitis B). The
enone functionality allows for the strategic introduction of nitrogenous bases and other side
chains required for biological activity.

e Fragrance and Flavor Industry: Related cyclopentanone and cyclopentenone structures,
such as methyl jasmonate, are important compounds in the fragrance industry.[6] Synthetic
methodologies developed for the title compound can be applied to the production of these
high-value chemicals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Oxocyclopent-2-en-1-yl acetate is not widely
available, safe handling procedures can be established based on compounds with similar
functional groups and reactivity.
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e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.[7]

e Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of vapors.[7][8]

» Storage: Store in a tightly sealed container in a cool, dark, and dry place. Keep away from
incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

o First Aid Measures:

o

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with
plenty of water.[7]

o

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do so. Continue rinsing and seek medical attention.[7]

o

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and
seek medical attention.[7]

o

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

» Spill Management: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a
suitable container for disposal. Ensure adequate ventilation and prevent the material from
entering drains.

Conclusion

4-Oxocyclopent-2-en-1-yl acetate is a synthetically powerful and versatile intermediate. Its
well-defined stereochemistry, coupled with the orthogonal reactivity of its enone, ketone, and
allylic acetate functionalities, provides chemists with a robust platform for constructing complex
molecular architectures. The ability to synthesize this compound in an enantiomerically pure
form underpins its importance in the fields of medicinal chemistry and total synthesis, enabling
the development of novel therapeutics and other high-value chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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